molecular formula C12H19O3PS B14260988 2-di(propan-2-yloxy)phosphorylbenzenethiol CAS No. 149794-59-2

2-di(propan-2-yloxy)phosphorylbenzenethiol

Cat. No.: B14260988
CAS No.: 149794-59-2
M. Wt: 274.32 g/mol
InChI Key: UAYRIRPCYIQVIT-UHFFFAOYSA-N
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Description

2-di(propan-2-yloxy)phosphorylbenzenethiol is a chemical compound with the molecular formula C13H21O3PS It is known for its unique structure, which includes a phosphoryl group bonded to a benzenethiol moiety through two propan-2-yloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-di(propan-2-yloxy)phosphorylbenzenethiol typically involves the reaction of benzenethiol with di(propan-2-yloxy)phosphoryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and quality. The product is typically purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-di(propan-2-yloxy)phosphorylbenzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: The phosphoryl group can be reduced under specific conditions to yield phosphines.

    Substitution: The propan-2-yloxy groups can be substituted with other alkoxy groups or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.

Major Products

Scientific Research Applications

2-di(propan-2-yloxy)phosphorylbenzenethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-di(propan-2-yloxy)phosphorylbenzenethiol involves its interaction with molecular targets through its phosphoryl and thiol groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. The pathways involved include phosphorylation and thiol-disulfide exchange reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-di(propan-2-yloxy)phosphorylethanethioamide
  • 2-Bromo-2′,6′-diisopropoxy-1,1′-biphenyl

Uniqueness

Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts .

Properties

CAS No.

149794-59-2

Molecular Formula

C12H19O3PS

Molecular Weight

274.32 g/mol

IUPAC Name

2-di(propan-2-yloxy)phosphorylbenzenethiol

InChI

InChI=1S/C12H19O3PS/c1-9(2)14-16(13,15-10(3)4)11-7-5-6-8-12(11)17/h5-10,17H,1-4H3

InChI Key

UAYRIRPCYIQVIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(C1=CC=CC=C1S)OC(C)C

Origin of Product

United States

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